(S)-2-((4-Fluorophenoxy)methyl)oxirane
Description
Significance of Chiral Epoxide Derivatives in Contemporary Organic Synthesis and Chemical Biology
Chiral epoxides, three-membered cyclic ethers with a defined stereochemistry, are highly prized intermediates in modern organic synthesis. atlasofscience.orgwikipedia.org Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a characteristic that synthetic chemists exploit to introduce new functional groups with stereocontrol. wikipedia.org This reactivity forms the basis for constructing complex molecular architectures found in natural products and pharmaceuticals. nih.gov
The importance of chirality in bioactive molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological effects. atlasofscience.org Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. Chiral epoxides serve as versatile starting materials for the asymmetric synthesis of these complex molecules. atlasofscience.orgnih.gov Methodologies such as the Sharpless asymmetric epoxidation have revolutionized the ability to produce chiral epoxides with high enantioselectivity. nih.gov
In the realm of chemical biology, chiral epoxides are not only synthetic intermediates but can also exhibit biological activity themselves. Some naturally occurring epoxides have demonstrated potent anticancer properties. atlasofscience.org Furthermore, their reactivity allows them to act as probes for studying biological systems and enzymatic processes. The targeted ring-opening of epoxides can be catalyzed by enzymes, providing insights into biocatalytic mechanisms.
Research Landscape and Thematic Focus Pertaining to (S)-2-((4-Fluorophenoxy)methyl)oxirane
Research specifically focused on this compound explores its potential as a building block in the synthesis of more complex molecules. The presence of a fluorine atom is of particular interest in medicinal chemistry, as its incorporation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.
The primary research themes surrounding this compound include:
Asymmetric Synthesis: A major focus is on the utilization of the chiral epoxide ring of this compound for the synthesis of enantiomerically pure downstream products. This involves studying the regioselectivity and stereoselectivity of its ring-opening reactions with various nucleophiles.
Development of Novel Synthetic Methodologies: Researchers are interested in developing new and efficient synthetic routes to this compound itself, as well as novel transformations that utilize it as a key starting material.
Medicinal Chemistry Applications: The fluorinated phenoxy moiety suggests potential applications in the design of new therapeutic agents. Research in this area investigates the incorporation of the this compound fragment into molecules targeting specific biological pathways. For instance, derivatives of similar fluorinated quinazolines have been investigated as potential inhibitors for cancer therapy. researchgate.netnih.gov
The table below provides a summary of the key properties of this compound and related compounds.
| Property | This compound | (S)-2-((2-Fluorophenoxy)methyl)oxirane | [(4-Fluorophenoxy)methyl]oxirane |
| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₉FO₂ |
| Molecular Weight | 168.167 g/mol | 168.16 g/mol | 168.167 g/mol |
| CAS Number | 18123-82-5 (racemic) | 184488-19-5 | 18123-82-5 |
| Physical Form | Not specified | Not specified | Liquid |
| Boiling Point | Not specified | Not specified | 79.0°C (1.0 mbar) fishersci.com |
| Flash Point | Not specified | Not specified | 116°C fishersci.com |
| Refractive Index | Not specified | Not specified | 1.5060 to 1.5090 fishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-fluorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWDABYOHPEOAD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 4 Fluorophenoxy Methyl Oxirane
Enantioselective Synthesis Pathways to Chiral Epoxides
Achieving high enantiopurity is critical in the synthesis of chiral molecules like (S)-2-((4-Fluorophenoxy)methyl)oxirane. Enantioselective synthesis aims to generate a single enantiomer from a prochiral or racemic starting material, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
Chiral Auxiliaries and Catalytic Systems in Asymmetric Epoxidation
Asymmetric epoxidation of prochiral allylic alcohols represents one of the most powerful methods for creating chiral epoxides. libretexts.org This is typically achieved using a metal-based catalyst in conjunction with a chiral ligand. The ligand complexes with the metal to create a chiral environment, forcing the oxidant to attack the double bond from a specific face, thereby producing one enantiomer in excess. researchgate.net
Several catalytic systems have proven effective for this transformation:
Sharpless-Katsuki Asymmetric Epoxidation : This widely used method employs a titanium tetraisopropoxide [Ti(OⁱPr)₄] catalyst, a chiral dialkyl tartrate ligand (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). researchgate.net The choice between L-(+)-DET and D-(-)-DET determines the stereochemistry of the resulting epoxy alcohol. libretexts.org For instance, the epoxidation of an allylic alcohol like 2-propen-1-ol in the presence of Ti(OⁱPr)₄ and L-(+)-DET would yield (S)-glycidol, a direct precursor to the target molecule. The system is highly reliable and predictable for a range of allylic alcohols. libretexts.orgresearchgate.net
Jacobsen-Katsuki Epoxidation : This system utilizes a chiral manganese-salen complex as the catalyst. wikipedia.org It is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted olefins. rsc.org By selecting the appropriate enantiomer of the salen ligand, derived from a chiral diamine, chemists can control the stereochemical outcome of the epoxidation. wikipedia.org
Other Metal-Based Systems : Research has also explored other metals for asymmetric epoxidation. Vanadium complexes have been successful in the epoxidation of homoallylic alcohols. libretexts.org More recently, titanium salalen complexes have been reported as highly effective for the syn-selective epoxidation of chiral terminal allylic alcohols using aqueous hydrogen peroxide as the oxidant, achieving high diastereoselectivity and yields. nih.govnih.gov
The effectiveness of these systems can be compared based on their substrate scope, enantiomeric excess (ee), and reaction conditions.
Table 1: Comparison of Catalytic Systems for Asymmetric Epoxidation
| Catalytic System | Typical Catalyst Components | Common Substrate | Key Features |
|---|---|---|---|
| Sharpless-Katsuki | Ti(OⁱPr)₄, L-(+)- or D-(-)-DET, TBHP | Allylic Alcohols | Highly predictable and high ee for allylic alcohols. libretexts.orgresearchgate.net |
| Jacobsen-Katsuki | Chiral Manganese-Salen Complex, NaOCl or m-CPBA | Unfunctionalized Olefins | Effective for cis-olefins; chirality controlled by the salen ligand. wikipedia.orgrsc.org |
Stereospecific Transformations Utilizing Precursors of this compound
An alternative to creating a stereocenter is to start with a molecule where the desired chirality is already present. This "chiral pool" approach uses readily available, enantiomerically pure natural products or their derivatives as starting materials. smolecule.com The key is that subsequent reactions must be stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product.
A highly efficient and common method for synthesizing this compound involves the use of (S)-glycidol as the chiral precursor. evitachem.com (S)-glycidol can be sourced commercially or synthesized via the Sharpless asymmetric epoxidation of allyl alcohol. The reaction of (S)-glycidol with 4-fluorophenol (B42351) proceeds with retention of configuration at the chiral center, making it a stereospecific process.
Another established stereospecific route involves the transformation of optically active α-amino acids, which are abundant in the chiral pool. For example, an (S)-amino acid can be converted into an (S)-2-chloroalkanoic acid. This acid is then reduced to the corresponding (S)-2-chloroalkan-1-ol. Treatment of this chlorohydrin with a base induces an intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride, forming the epoxide ring with an inversion of configuration. orgsyn.org This sequence transforms an (S)-precursor into an (R)-epoxide. To obtain the (S)-epoxide target, one would need to start with the corresponding (R)-amino acid or a different precursor that allows for retention or a double inversion.
Established and Emerging Synthetic Routes to this compound
The formation of the oxirane ring and the attachment of the fluorophenoxy group are the two critical bond-forming events in the synthesis of the target molecule. These can be achieved through several established and emerging routes.
Nucleophilic Displacement Approaches in Oxirane Formation
Nucleophilic displacement reactions, particularly the Sₙ2 mechanism, are fundamental to forming the ether linkage and the epoxide ring. youtube.comyoutube.com The most common strategies involve either an intermolecular displacement to form the ether followed by an intramolecular displacement to form the ring, or a direct intermolecular ring-opening.
Williamson Ether Synthesis and Cyclization : A classic and robust method begins with a glycerol (B35011) derivative, such as (S)-3-chloro-1,2-propanediol. The first step is a Williamson ether synthesis where the phenoxide of 4-fluorophenol, generated by a base like sodium hydroxide, acts as a nucleophile, displacing a leaving group on a three-carbon chain. More directly, the synthesis can proceed from (R)-epichlorohydrin. The 4-fluorophenoxide attacks the least sterically hindered carbon of the epoxide, opening the ring to form a chlorohydrin intermediate. Subsequent treatment with a base (e.g., potassium carbonate) promotes an intramolecular Sₙ2 reaction: the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing it to form the desired (S)-epoxide ring. evitachem.com
Direct Reaction with Glycidyl (B131873) Derivatives : A more direct approach involves reacting 4-fluorophenol with a glycidyl derivative that already contains a good leaving group. For example, reacting 4-fluorophenol with (S)-glycidyl tosylate under basic conditions leads to the direct formation of this compound. The phenoxide nucleophilically attacks the primary carbon, displacing the tosylate group and yielding the target ether-epoxide in a single, efficient step.
Table 2: Nucleophilic Displacement Routes to this compound
| Starting Materials | Reagents/Conditions | Mechanism |
|---|---|---|
| (R)-Epichlorohydrin + 4-Fluorophenol | 1. Base (e.g., NaOH) 2. Base (e.g., K₂CO₃) | Intermolecular epoxide ring-opening followed by intramolecular Williamson ether synthesis (cyclization). evitachem.com |
| (S)-Glycidol + 4-Fluorophenol | Base (e.g., NaOH) | Reaction of phenoxide with the epoxide, typically involving activation of the hydroxyl group or reaction with a tosylate derivative. evitachem.com |
Regioselective Functionalization Strategies for Epoxide Precursors
When using an unsymmetrical epoxide precursor like (S)-glycidol or its derivatives, controlling the site of nucleophilic attack is crucial. This is known as regioselectivity. For the synthesis of this compound, the 4-fluorophenoxide must attack the primary carbon of the glycidyl unit, not the secondary (chiral) carbon.
Under basic or nucleophilic conditions, the ring-opening of epoxides follows an Sₙ2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.com In the case of (S)-glycidol or (R)-epichlorohydrin, the primary carbon is significantly less hindered than the secondary carbon, ensuring that the nucleophilic attack occurs at the desired position to form the 1-phenoxy-2,3-epoxypropane structure. youtube.comyoutube.com
While standard basic conditions are generally sufficient to ensure the correct regioselectivity for this specific target, more advanced strategies are emerging for controlling regiochemistry in more complex systems. These include:
Enzymatic Catalysis : Biocatalysts, such as cytochrome P450 enzymes, can perform epoxidations with high degrees of chemo-, regio-, and stereoselectivity. researchgate.net By using a specifically engineered enzyme, it may be possible to directly epoxidize a precursor like 4-fluorophenyl allyl ether with high enantioselectivity, forming the target molecule directly.
Lewis Acid Catalysis : While basic conditions favor attack at the less substituted carbon, acidic conditions can change the regiochemical outcome by favoring attack at the carbon that can better stabilize a partial positive charge. youtube.com For this synthesis, acidic conditions are avoided to maintain the desired regioselectivity. However, specialized Lewis acid catalysts are being developed to achieve regiodivergent ring-opening, providing access to either the linear or branched product depending on the catalyst used. acs.org
By carefully selecting precursors and controlling reaction conditions, chemists can effectively direct the synthesis to produce this compound with high purity and yield.
Strategic Applications in Complex Chemical Synthesis
Role as a Chiral Building Block for Diverse Molecular Scaffolds
The enantiomerically pure nature of (S)-2-((4-Fluorophenoxy)methyl)oxirane makes it an invaluable chiral building block in asymmetric synthesis. Chiral building blocks are essential for the construction of stereochemically defined molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The defined stereochemistry at the C2 position of the oxirane ring allows for the introduction of a specific stereocenter into a target molecule, influencing its three-dimensional structure and, consequently, its biological activity.
The utility of this compound as a chiral building block is demonstrated in its application for creating a variety of molecular scaffolds. For instance, it can be used in the synthesis of optically active π-stacked molecules, where the planar chirality of a paracyclophane can induce helicity in stacked aromatic systems. rsc.org The synthesis of novel spirocyclic scaffolds, which are important for exploring three-dimensional chemical space, also benefits from chiral epoxides. nih.gov These scaffolds often feature multiple points for diversification, allowing for the generation of compound libraries for biological screening. nih.gov The high sp3 carbon content of these scaffolds is a desirable trait for increasing the three-dimensionality and novelty of potential drug candidates. nih.gov
Derivatization and Functionalization Strategies for Advanced Chemical Intermediates
The high reactivity of the epoxide ring in this compound allows for a wide range of derivatization and functionalization reactions. evitachem.comtdl.org These reactions are crucial for converting the initial building block into more complex and advanced chemical intermediates. The strained three-membered ring of the oxirane is susceptible to ring-opening reactions by a variety of nucleophiles, leading to the introduction of diverse functional groups. evitachem.comtdl.org
Common derivatization strategies involve the nucleophilic attack on the epoxide by amines, thiols, alcohols, and azides. evitachem.comtdl.orgtdl.org These reactions can be used to introduce functionalities such as hydroxyl groups, amino groups, and azido (B1232118) groups, which can then be further manipulated. For example, the conversion of the epoxide to an azidohydrin is a key step in synthesizing functionalized molecules and materials via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click reaction". tdl.orgtdl.org
The choice of derivatizing agent and reaction conditions can be optimized to achieve desired outcomes, such as improved detectability in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netrsc.orgnih.gov For instance, derivatization can enhance ionization efficiency and chromatographic behavior, which is particularly useful for the analysis of complex biological samples. researchgate.net
Table 1: Examples of Derivatization Reagents and Their Applications
| Derivatizing Agent | Functional Group Targeted | Application |
| Pentafluoropropionic anhydride (B1165640) (PFPA) | Amines | GC-MS analysis of synthetic cathinones rsc.org |
| Trifluoroacetic anhydride (TFA) | Amines | GC-MS analysis of synthetic cathinones rsc.org |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyls | GC analysis of volatile organic compounds copernicus.org |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxylic acids | GC analysis of volatile organic compounds copernicus.org |
| 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP) | Carboxylic acids | LC-MS/MS quantification of free fatty acids nih.gov |
Synthesis of Structurally Related Compounds for Chemical Biology Research
The unique reactivity of this compound also extends to its use in chemical biology, where it aids in the design and synthesis of molecular tools to study biological processes.
Design and Synthesis of Epoxide-Containing Probes and Analogs
The epoxide moiety is a key functional group in the design of chemical probes and analogs for studying biological systems. nih.gov Epoxidation of natural metabolites can be a strategy to enhance their biological activity. nih.gov The synthesis of epoxide-containing polymers, for instance, can be achieved with controlled molecular weights and can serve as platforms for creating a variety of functional materials. tdl.orgtdl.org These polymers can be modified post-polymerization to introduce a range of functionalities, making them versatile tools for various applications. tdl.org
The synthesis of such probes often involves multi-step reactions. For example, the synthesis of a fluorinated coumarin (B35378) derivative involved a three-step reaction sequence starting from the formation of a β-keto ester. nih.gov The design of these molecules can be guided by computational methods to predict their properties and interactions. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for S 2 4 Fluorophenoxy Methyl Oxirane and Its Derivatives
Elucidation of Molecular Structure and Stereochemistry
Determining the exact molecular structure and stereochemistry of (S)-2-((4-Fluorophenoxy)methyl)oxirane requires a combination of sophisticated spectroscopic methods.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of this compound, various NMR techniques provide detailed information.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of related compounds like methyl (S)-2-((4-fluorophenoxy)(phenyl)methyl)acrylate, specific chemical shifts and coupling patterns are observed. For instance, aromatic protons typically appear in the range of δ 6.8-7.5 ppm, while the methoxy (B1213986) protons (if present) show a singlet around δ 3.75 ppm. rsc.org The protons of the oxirane ring in similar structures would exhibit characteristic shifts and couplings, allowing for the confirmation of the epoxide moiety.
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. In a derivative like methyl (S)-2-((4-fluorophenoxy)(phenyl)methyl)acrylate, the carbonyl carbon of the ester group appears around δ 166.0 ppm, while aromatic carbons are observed in the δ 115-160 ppm region. rsc.org The carbons of the oxirane ring would have distinct chemical shifts, typically in the range of δ 40-60 ppm, which is crucial for confirming the presence of this functional group.
¹⁹F NMR (Fluorine-19 NMR): For fluorinated compounds like this compound, ¹⁹F NMR is a highly sensitive and informative technique. It provides specific information about the fluorine atom's chemical environment. Although specific data for the title compound is not readily available in the provided search results, ¹⁹F NMR is a standard method for characterizing such molecules. It can be used to confirm the presence and position of the fluorine substituent on the phenyl ring.
Studies on other chiral molecules have demonstrated the power of NMR in determining enantiomeric purity through the use of chiral solvating agents, which induce separate signals for the different enantiomers. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
For 2-[(4-fluorophenoxy)methyl]oxirane, the predicted monoisotopic mass is 168.05865 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the molecular formula C₉H₉FO₂. uni.lunih.gov The fragmentation pattern observed in the mass spectrum can reveal the structural components of the molecule. For instance, the cleavage of the ether bond or the opening of the oxirane ring would result in characteristic fragment ions. Predicted collision cross-section (CCS) values for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, can also be used for structural confirmation. uni.lu
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.
Key expected IR absorption bands include:
C-O-C stretch (ether): Typically observed in the region of 1260-1000 cm⁻¹. The presence of an aryl ether would likely show a strong band in this region.
C-O stretch (oxirane): The asymmetric stretching of the oxirane ring usually appears around 1250 cm⁻¹, while the symmetric stretch is near 880-750 cm⁻¹. libretexts.org
C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org
C-F stretch: The carbon-fluorine bond typically absorbs in the region of 1400-1000 cm⁻¹. researchgate.net
C=C stretch (aromatic): These absorptions are expected in the 1600-1450 cm⁻¹ region. libretexts.org
Determination of Enantiomeric Purity and Isomeric Composition
For chiral compounds, determining the enantiomeric purity is critical. Various chromatographic techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For the analysis of related chiral compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective. phenomenex.comwindows.net The choice of mobile phase, which can be normal phase, reversed phase, or polar organic, is crucial for achieving optimal separation. phenomenex.com For example, in the analysis of a similar compound, methyl (S)-2-((4-fluorophenoxy)(phenyl)methyl)acrylate, an OD-H column (a type of cellulose-based CSP) was used with a mobile phase of n-hexane:iPrOH (97:3) to achieve a 93% ee. rsc.org The development of a robust chiral HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to ensure good resolution and sensitivity. nih.gov The synthesis and chiral resolution of nitropropranolol enantiomers have been successfully achieved using chiral HPLC, demonstrating the technique's efficacy for similar structures. nih.gov
Gas Chromatography (GC) for Purity Assessment
In the context of this compound, GC can be used to determine the presence of any residual starting materials, solvents, or by-products from its synthesis. For instance, GC can be used to analyze for the presence of unreacted epichlorohydrin (B41342) or 4-fluorophenol (B42351). The NIST WebBook provides mass spectrometry data coupled with GC for related oxirane compounds, which is a common and powerful combination for impurity profiling. nist.gov Furthermore, GC methods have been developed for the analysis of related compounds and their impurities, highlighting its importance in quality control. researchgate.net
Future Perspectives and Research Frontiers for S 2 4 Fluorophenoxy Methyl Oxirane Chemistry
Development of Innovative Catalytic Enantioselective Protocols
While (S)-2-((4-Fluorophenoxy)methyl)oxirane is an enantiomerically pure starting material, the future of its application lies in the development of catalytic protocols that leverage its existing chirality to control new stereocenters. The focus is on diastereoselective and enantioselective reactions where the epoxide reacts with prochiral nucleophiles or in kinetic resolutions.
Future research will likely concentrate on catalytic asymmetric ring-opening (CARO) reactions. In these processes, a chiral catalyst activates either the epoxide or the nucleophile to facilitate a highly stereocontrolled bond formation. For instance, a chiral Lewis acid could coordinate to the epoxide oxygen, enhancing its electrophilicity and directing the nucleophilic attack to one of the two carbons of the oxirane with high selectivity.
A promising approach involves the use of modified metal-organic frameworks (MOFs) as catalysts. Research on other epoxides, such as cyclohexene (B86901) oxide, has shown that chirally-modified MOFs can catalyze asymmetric ring-opening reactions with high enantioselectivity. thieme-connect.de By anchoring chiral molecules onto the nodes of a stable MOF like PCN-222, a chiral microenvironment is created that can effectively induce asymmetry in the transition state. thieme-connect.de Applying this concept to this compound could enable the highly selective synthesis of complex chiral 1,2-amino alcohols or diols, which are privileged structures in medicinal chemistry.
Table 1: Potential Catalytic Enantioselective Reactions
| Reaction Type | Catalyst System Example | Potential Product |
|---|---|---|
| Asymmetric Ring-Opening with Amines | Chiral Chromium Salen Complex | Enantiopure 1-amino-3-(4-fluorophenoxy)propan-2-ol (B2390882) derivatives |
| Asymmetric Ring-Opening with Azide | Chiral Cobalt-based Catalysts | Enantiopure 1-azido-3-(4-fluorophenoxy)propan-2-ol |
| Kinetic Resolution of Racemic Nucleophiles | Chiral Lewis Acid (e.g., Ti-TADDOL) | Reaction with one enantiomer of a chiral secondary amine |
| Desymmetrization of Prochiral Nucleophiles | Chirally-modified MOF | Reaction with a prochiral dicarboxylic acid |
Exploration of Novel Reaction Pathways and Synthetic Utility
The synthetic value of this compound is rooted in its function as a versatile three-carbon chiral synthon. Its predictable reactivity in ring-opening reactions makes it a cornerstone in the synthesis of more complex molecules, particularly in the pharmaceutical industry. mdpi.com
The primary reaction pathway is the nucleophilic ring-opening, which typically occurs via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less-substituted carbon of the epoxide ring. This allows for the reliable construction of 1,2-disubstituted functional groups. The utility of this pathway is demonstrated in the synthesis of many approved medicines. mdpi.com For example, related phenoxymethyl (B101242) oxiranes are key intermediates in the synthesis of beta-blockers like Bisoprolol, where an amine nucleophile opens the epoxide ring to form the core amino alcohol structure. simsonpharma.com
Beyond conventional ring-opening, future research is exploring novel transformations. This includes:
Fluorinated Reagents for Chiral Analysis: Similar fluorinated epoxides have been successfully employed as chiral resolution reagents. nih.gov They react with racemic primary or secondary amines to form diastereomeric products that can be easily distinguished and quantified by NMR spectroscopy or HPLC, leveraging the fluorine atom as a clean spectroscopic probe. nih.gov
Synthesis of Heterocycles: The epoxide can serve as a precursor to various heterocyclic systems. For instance, intramolecular ring-opening followed by cyclization can lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles.
Polymer Chemistry: As a bifunctional monomer, it can be used in ring-opening polymerizations to create functional polymers with pendant 4-fluorophenoxy groups, potentially imparting unique thermal or optical properties to the material.
Access to Important Drug Scaffolds: The synthesis of anti-ulcer agents like Lansoprazole involves precursors that can be derived from epoxide ring-opening reactions, highlighting the potential of this compound in creating valuable pharmaceutical intermediates. nih.gov
Computational Chemistry and Mechanistic Modeling of Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of epoxides. Density Functional Theory (DFT) calculations are particularly powerful for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting the influence of substituents on reactivity.
For this compound, computational modeling can provide deep insights into several key areas:
Mechanism of Ring-Opening: DFT studies can map the potential energy surface for the ring-opening reaction with various nucleophiles. This allows for the precise characterization of transition states, confirming whether the reaction proceeds via a concerted SN2 pathway or involves intermediates. Such studies have been used to investigate flavin-enabled epoxide ring-opening reactions. nih.gov
Regioselectivity: While attack at the terminal carbon is generally favored, computational models can quantify the energy barriers for attack at both the terminal and internal carbons of the epoxide. This can predict how the choice of nucleophile, catalyst, and solvent might influence or even reverse the regioselectivity.
Catalyst Design: Mechanistic modeling is crucial for developing new catalysts. For the MOF-catalyzed reactions mentioned earlier, DFT calculations were used to propose a plausible reaction pathway and explain the origin of the asymmetric induction. thieme-connect.de Similar models could be used to design and screen new chiral catalysts specifically tailored for this compound.
Spectroscopic Correlation: Time-dependent DFT (TD-DFT) calculations can be used to predict spectroscopic properties, such as electronic circular dichroism (ECD) spectra. nih.gov This can help in assigning the absolute configuration of reaction products and understanding the electronic structure of the molecule.
Table 2: Applications of Computational Modeling
| Computational Method | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism | Determination of transition state energies and reaction pathways. |
| DFT | Regioselectivity Analysis | Calculation of activation barriers for nucleophilic attack at different sites. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of non-covalent interactions between catalyst and substrate. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculation of ECD spectra to confirm stereochemistry of products. nih.gov |
Sustainable Synthesis and Green Chemistry Approaches in Epoxide Chemistry
The principles of green chemistry are increasingly shaping the future of chemical synthesis. For a valuable building block like this compound, this involves improving the sustainability of both its synthesis and its subsequent reactions.
Key areas of focus for green chemistry in this context include:
Greener Solvents: Shifting away from hazardous chlorinated solvents towards more environmentally benign alternatives is a priority. Research has demonstrated the feasibility of conducting epoxide reactions in water or supercritical carbon dioxide (scCO₂), which are non-toxic and non-flammable. nih.gov Flavin-catalyzed reactions in aqueous buffers are a prime example of this trend. nih.gov
Catalyst Recyclability: The development of heterogeneous catalysts, such as the MOFs and polymer-supported catalysts, is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and recycled multiple times, reducing waste and cost.
Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. The reaction of epoxides with carbon dioxide to form cyclic carbonates is an excellent example of a high-atom-economy reaction that also utilizes a waste product (CO₂) as a C1 source.
Process Intensification: Techniques like "telescoping," where multiple reaction steps are carried out in a single vessel without intermediate purification, can significantly reduce solvent waste, energy consumption, and processing time. This approach has been successfully applied in large-scale pharmaceutical syntheses involving epoxides. mdpi.com
By focusing on these frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple chiral building block into a versatile tool for addressing complex synthetic challenges in a more efficient, selective, and sustainable manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-((4-Fluorophenoxy)methyl)oxirane?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-fluorophenol with an epichlorohydrin derivative under basic conditions. For enantioselective synthesis, (S)-epichlorohydrin is reacted with 4-fluorophenol in the presence of cesium fluoride (CsF) in dimethylformamide (DMF) at 50°C for 48 hours, achieving yields up to 85% . Alternatively, epoxidation of a fluorinated alkene precursor using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) can be employed to ensure regioselectivity .
Q. How can the enantiomeric purity of this compound be confirmed?
- Methodological Answer : Enantiomeric excess (ee) is determined using chiral derivatization. React the epoxide with a chiral amine (e.g., (R)-1-phenylethylamine) under controlled conditions, followed by analysis via NMR or chiral HPLC. Diastereomeric adducts exhibit distinct chemical shifts or retention times, enabling quantification of enantiopurity .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- and NMR : Identify characteristic signals for the epoxide ring (δ ~3.1–3.4 ppm for protons, δ ~45–55 ppm for carbons) and fluorophenoxy substituents.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., [M+H] at m/z 200.0745 for CHFO).
- Polarimetry : Measure optical rotation to validate enantiomeric integrity .
Advanced Research Questions
Q. How can regioselective ring-opening reactions of this compound be systematically studied?
- Methodological Answer :
- Nucleophile Screening : Test amines, thiols, or alcohols under varying conditions (acidic/basic catalysts, solvents).
- Kinetic Analysis : Monitor reaction progress via NMR to assess regioselectivity (e.g., preferential attack at the less hindered epoxide carbon).
- Computational Modeling : Use DFT calculations to predict transition states and rationalize selectivity trends .
Q. What strategies prevent racemization during the synthesis of enantiopure derivatives?
- Methodological Answer :
- Low-Temperature Reactions : Conduct syntheses below 0°C to minimize thermal epimerization.
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to retain stereochemical fidelity.
- Inert Atmospheres : Use nitrogen/argon to avoid side reactions with moisture or oxygen .
Q. How can this epoxide serve as a chiral building block for fluorinated pharmaceuticals?
- Methodological Answer :
- Drug Intermediate Synthesis : React with β-blocker precursors (e.g., aryloxypropanolamines) to introduce fluorine for enhanced metabolic stability.
- Probe Development : Functionalize the epoxide with biotin tags for studying fluorinated compound interactions with target enzymes via SPR or fluorescence assays .
Q. What catalytic systems enhance the reactivity of this compound in CO cycloaddition reactions?
- Methodological Answer :
- Bifunctional Catalysts : Use Ru(VI) bis-imido porphyrin/TBACl systems to convert the epoxide into cyclic carbonates under mild CO pressure (1–5 bar).
- Recycling Protocols : Recover catalysts via filtration and reuse for >3 cycles without significant activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
